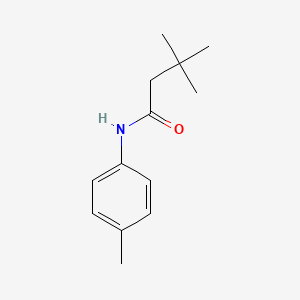

![molecular formula C11H12ClN3S B5503840 5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5503840.png)

5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves reactions between different precursor compounds to introduce specific functional groups. These methods provide insights into the synthesis of closely related compounds, demonstrating the versatility and reactivity of the triazole ring system in forming diverse derivatives with potential applications in various fields (Xue et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of 1,2,4-triazole derivatives reveals the importance of crystallography in understanding the geometric configuration and intermolecular interactions. Studies highlight how the triazole ring interacts with substituents and solvent molecules, influencing the overall molecular conformation and stability (Xu et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-triazole derivatives showcase their reactivity towards various reagents, leading to the formation of novel compounds with unique functionalities. These reactions are pivotal for the development of compounds with enhanced or desired chemical properties (Nadeem et al., 2017).

科学的研究の応用

Anticonvulsant Activity

- 5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole derivatives have been studied for their anticonvulsant properties. A series of these derivatives showed significant efficacy in preventing seizures, with one derivative being identified as a promising drug candidate due to its favorable efficacy and toxicity profile (Plech et al., 2014).

Anticancer Applications

- These compounds have been evaluated for their potential as anticancer agents. Molecular docking studies of certain derivatives have demonstrated their ability to inhibit epidermal growth factor receptor (EGFR), a key target in cancer therapy (Karayel, 2021).

Oxidative Stress Reduction

- Research has indicated that specific 1,2,4-triazole derivatives can help in reducing oxidative stress caused by ethanol in mouse brain and liver, highlighting their potential therapeutic application in oxidative stress-related conditions (Aktay et al., 2005).

Antimicrobial Properties

- Several 1,2,4-triazole derivatives have been synthesized and tested for antimicrobial activities. Some of these compounds displayed significant activity against a range of microorganisms, suggesting their use in developing new antimicrobial agents (Bektaş et al., 2010).

Corrosion Inhibition

- These compounds have also been utilized in the field of materials science, particularly as corrosion inhibitors for metals. Research has demonstrated their effectiveness in protecting mild steel against corrosion in acidic environments, making them valuable in industrial applications (Bentiss et al., 2007).

Anti-inflammatory Activity

- Certain triazole derivatives have shown potential in treating inflammation. Studies have identified derivatives with significant anti-inflammatory effects, which could be developed into new anti-inflammatory drugs (Al-Omar et al., 2010).

特性

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3S/c1-2-10-13-11(15-14-10)16-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEYHEDEFXPWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)SCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-chlorobenzyl)thio)-3-ethyl-1H-1,2,4-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5503768.png)

![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5503796.png)

![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5503800.png)

![3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5503801.png)

![3-isopropyl-N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5503809.png)

![1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione](/img/structure/B5503813.png)

![N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5503824.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5503857.png)

![N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5503865.png)